molecular formula C21H31NO5 B4002159 1-[4-(2-Methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid

1-[4-(2-Methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid

Cat. No.: B4002159
M. Wt: 377.5 g/mol
InChI Key: GPEOLTUSMDJZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid is a useful research compound. Its molecular formula is C21H31NO5 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(2-allyl-6-methylphenoxy)butyl]piperidine oxalate is 377.22022309 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Stabilization

One of the key applications is in the field of polymer stabilization. For instance, new combined phenol/hindered amine stabilizers have been synthesized for enhancing the durability of polypropylene against photo- and thermo-oxidation. These stabilizers, which include derivatives of hindered amine stabilizers (HAS) such as 4-hydroxy-2,2,6,6-tetramethylpiperidine, have shown significant efficacy in prolonging the life of polymeric materials by protecting them against degradation caused by exposure to light and heat (Mosnáček et al., 2003).

Medicinal Chemistry

In medicinal chemistry, derivatives of piperidine have been explored for their potential in drug discovery and development. For example, 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have been investigated for their ability to inhibit estrogen biosynthesis, showing promise as therapeutic agents for hormone-dependent breast cancer (Hartmann & Batzl, 1986). Moreover, N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives of various methylpiperidines have been synthesized to explore sigma-subtype affinities, revealing compounds with high potency and selectivity at the sigma(1) receptor, which are of interest for neuropharmacological applications (Berardi et al., 2005).

Materials Science

In the field of materials science, poly(arylene piperidinium) hydroxide ion exchange membranes have been developed for alkaline fuel cells. These membranes, synthesized from N-methyl-4-piperidone and bi- or terphenyl, exhibit excellent alkaline stability and conductivity, underscoring the versatility of piperidine derivatives in advanced material applications (Olsson et al., 2018).

Properties

IUPAC Name

1-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO.C2H2O4/c1-3-10-18-12-9-11-17(2)19(18)21-16-8-7-15-20-13-5-4-6-14-20;3-1(4)2(5)6/h3,9,11-12H,1,4-8,10,13-16H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEOLTUSMDJZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC=C)OCCCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(2-Methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 2
1-[4-(2-Methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 3
1-[4-(2-Methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 4
1-[4-(2-Methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[4-(2-Methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 6
1-[4-(2-Methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid

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